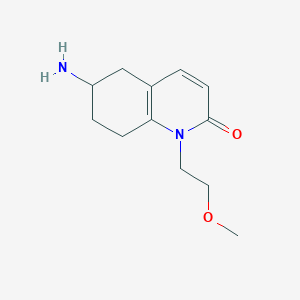

6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a synthetic tetrahydroquinolinone derivative characterized by a bicyclic framework with a 2-methoxyethyl substituent at the N1 position and an amino group at the C6 position.

Properties

IUPAC Name |

6-amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15/h2,5,10H,3-4,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBZJNDPVBQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(CC(CC2)N)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aminobenzylamine Derivatives

A widely adopted method involves the cyclization of 2-aminobenzylamine derivatives with ketone or ester reagents. For example, refluxing 2-aminobenzylamine with ethyl acetoacetate in ethanol using sodium ethoxide as a base yields 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives. Modifications to this protocol include substituting ethyl acetoacetate with methyl vinyl ketone to improve regioselectivity. Key parameters:

Catalytic Hydrogenation of Quinoline Precursors

Alternative approaches employ catalytic hydrogenation of fully aromatic quinoline derivatives. For instance, palladium-on-carbon (Pd/C) in methanol under 50 psi H₂ reduces quinoline to tetrahydroquinoline intermediates, which are subsequently oxidized to the ketone. This method is advantageous for substrates sensitive to strong bases but requires careful control of reaction duration to prevent over-reduction.

Installation of the 6-Amino Group

Direct Amination via Nitration/Reduction

Sequential nitration at the 6-position followed by catalytic hydrogenation remains a robust strategy:

Buchwald-Hartwig Amination

Integrated Synthetic Pathways

Sequential Assembly (Core → Alkylation → Amination)

A representative large-scale synthesis involves:

Convergent Approach

Advanced strategies employ pre-functionalized building blocks:

-

Coupling 6-nitro-1-(2-methoxyethyl)tetrahydroquinolinone with ammonia under high-pressure hydrogenation

-

This route reduces step count but requires specialized equipment for safe high-pressure operations

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

| Parameter | Method | Specification |

|---|---|---|

| Identity | ¹H/¹³C NMR, HRMS | Match reference spectra |

| Purity | HPLC-UV (C18 column) | ≥98.0% area |

| Residual Solvents | GC-FID | Meets ICH Q3C guidelines |

X-ray crystallography of hydrochloride salts confirms molecular conformation, particularly the equatorial orientation of the 2-methoxyethyl group.

Process Optimization and Green Chemistry

Recent advancements focus on sustainability:

-

Continuous Flow Synthesis : Microreactors reduce reaction times from hours to minutes while improving yield reproducibility

-

Biocatalytic Methods : Lipase-mediated alkylation decreases reliance on heavy metal catalysts

-

Solvent Recycling : Ethanol/water mixtures replace dimethylformamide (DMF), reducing environmental impact

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: The compound can be utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table compares 6-amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:

Analysis of Substituent Effects

N1-Substituents: Aryl Groups (e.g., 6j, 6k): Bulky aromatic substituents (e.g., bromophenyl, methoxyphenyl) enhance anti-fibrotic activity by improving target engagement, as seen in 6j (13× more potent than AKF-PD) . Alkyl-Amino Groups (e.g., 25): Polar groups like 2-(dimethylamino)ethyl improve solubility but may require optimization to avoid metabolic instability . 2-Methoxyethyl (Target Compound): Likely balances lipophilicity and solubility, though direct data are lacking.

C6 Amino Group: The C6 amino group in analogs like 25 and 24 is critical for forming hydrogen bonds with biological targets, as observed in anti-fibrosis and antiparasitic activities .

Core Modifications :

- THQ-2-one vs. THQ-4-one : MJM170 (THQ-4-one) exhibits superior solubility due to its ketone at C4, enabling crystallization and formulation advantages .

Biological Activity

6-Amino-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a quinoline core with an amino group and a methoxyethyl substituent, enhances its solubility and reactivity, making it a valuable candidate for therapeutic applications.

Structural Features

The compound's molecular formula is with a molecular weight of 222.28 g/mol. The presence of both amino and methoxyethyl groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 1422141-47-6 |

Research indicates that this compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Its mechanism of action involves binding to specific molecular targets, which may influence critical biological pathways associated with diseases.

Anticancer Potential

Studies suggest that this compound exhibits promising anticancer properties. Its structural similarity to other known anticancer agents points to its potential as a lead compound in cancer therapy. The ability to interact with specific receptors or enzymes involved in tumor growth can be pivotal in developing new therapeutic strategies.

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.

Neuroprotective Effects

Emerging research is exploring the neuroprotective effects of this compound. Its interaction with neurotransmitter systems may offer insights into its potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted in studies involving breast cancer models.

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of the compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

- Neuroprotection : Research focusing on neuroprotective mechanisms revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential application in neurodegenerative disease treatments.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinoline | Lacks methoxyethyl group | Simpler structure; less functional diversity |

| 6-Methoxyquinoline | Methoxy group at a different position | Different biological activity profile |

| Tetrahydroquinoline | Fully saturated version of the quinoline core | Lacks amino and methoxyethyl groups |

The combination of amino and methoxyethyl groups in this compound significantly influences its reactivity and interaction with biological targets compared to other compounds.

Q & A

Q. Yield Optimization Strategies :

- Use high-purity starting materials to minimize side reactions.

- Optimize reaction time (e.g., 48 hours for hydrogenation) and catalyst loading (10% Pd/C).

- Employ flash chromatography with gradients (e.g., 5–20% MeOH/CH₂Cl₂) for purification .

How can stereochemical outcomes be controlled during the synthesis of this compound?

Advanced Research Question

Stereochemical control is critical for applications in catalysis and pharmacology. Methods include:

- Chiral Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers from racemic mixtures .

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during key steps (e.g., N-alkylation) to induce desired stereochemistry. For example, Ir(III) complexes with chiral ligands have been used to achieve >90% enantiomeric excess (ee) in related tetrahydroquinoline syntheses .

- Analytical Validation : Confirm stereochemistry via vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, the methoxyethyl group appears as a triplet (δ 3.3–3.5 ppm) and singlet (δ 3.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 260.2) and fragmentation pathways .

- HPLC : Purity assessment (e.g., 99.2% for derivatives in anti-fibrosis studies) using C18 columns and UV detection .

Q. Table 1: Representative Analytical Data

| Derivative | Yield (%) | Purity (HPLC) | Key NMR Shifts (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|---|

| Compound 24 | 72.9 | - | 6.48 (br s, NH₂), 3.29–3.03 (m, CH₂) | 260.2 |

| Compound 6j | 91 | 99.2 | 7.2–6.8 (Ar-H), 4.1 (OCH₃) | 319 |

How does structural modification of the amine group influence biological activity against apicomplexan parasites?

Advanced Research Question

The amine group’s substitution pattern directly impacts bioactivity:

- Primary Amines : Enhanced solubility and target binding (e.g., MJM170, a 5,6,7,8-tetrahydroquinolin-4-one derivative with IC₅₀ < 100 nM against Plasmodium ).

- N-Alkylation : Bulky substituents (e.g., 2-methoxyethyl) improve metabolic stability but may reduce potency due to steric hindrance. Comparative studies show a 10-fold decrease in activity when replacing NH₂ with NMe₂ .

- Methodology : Evaluate derivatives in in vitro parasite assays (e.g., inhibition of cytochrome bc₁ complex) and correlate with LogP values to balance solubility and membrane permeability .

What methodologies are employed to resolve racemic mixtures of this compound into enantiomers?

Advanced Research Question

- Chiral Resolving Agents : Diastereomeric salt formation using (+)- or (-)-dibenzoyltartaric acid, followed by recrystallization .

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients for preparative separation .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Rh(I) or Ir(I) complexes to achieve >95% ee .

How can N-alkylation reactions be optimized to introduce diverse substituents?

Basic Research Question

- Substrate Preparation : Activate the amine group via deprotonation with NaH or K₂CO₃ in aprotic solvents (e.g., DMF) .

- Alkylating Agents : Use alkyl halides (e.g., 2-bromoethyl methyl ether) or epoxides for ring-opening alkylation.

- Reaction Conditions : Optimize temperature (60–80°C) and stoichiometry (1.2–2.0 eq alkylating agent) to minimize by-products like dialkylation .

What role does the methoxyethyl group play in the compound’s coordination chemistry with transition metals?

Advanced Research Question

The methoxyethyl group acts as a flexible ligand for transition metals:

- Coordination Sites : The ether oxygen and amine nitrogen form bidentate complexes with metals like Fe(II) or Ir(III), enhancing catalytic activity in polymerization or photophysical applications .

- Case Study : Fe(II) complexes of similar ligands catalyze ε-caprolactone polymerization with TOF > 500 h⁻¹, attributed to the methoxy group’s electron-donating effects .

How can contradictory data in reaction yields be analyzed and addressed?

Advanced Research Question

Discrepancies in yields (e.g., 43–73% for hydrogenation steps) arise from:

- Catalyst Deactivation : Pd/C may lose activity due to sulfur impurities; pre-treatment with H₂S scavengers improves consistency .

- Purification Losses : Flash chromatography conditions (e.g., solvent polarity) significantly impact recovery. Compare yields before and after purification to identify bottlenecks .

- Statistical Analysis : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.